4-[1-(pyridin-2-ylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine
Description
4-[1-(Pyridin-2-ylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine is a heterocyclic compound featuring a benzimidazole core fused to a 1,2,5-oxadiazole (furazan) ring. The benzimidazole moiety is substituted at the 1-position with a pyridin-2-ylmethyl group, while the oxadiazole ring carries an amine group at position 2.
The synthesis of such compounds typically involves alkylation of benzimidazole precursors followed by cyclization reactions. For example, analogous compounds are synthesized via Paal–Knorr reactions using diketo derivatives or nucleophilic substitutions . The pyridin-2-ylmethyl substituent may improve solubility and target binding due to its aromatic nitrogen atom, which can participate in hydrogen bonding or π-π stacking interactions.
Properties
Molecular Formula |
C15H12N6O |
|---|---|
Molecular Weight |
292.30 g/mol |
IUPAC Name |
4-[1-(pyridin-2-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C15H12N6O/c16-14-13(19-22-20-14)15-18-11-6-1-2-7-12(11)21(15)9-10-5-3-4-8-17-10/h1-8H,9H2,(H2,16,20) |
InChI Key |
KJWUNIIUHITOKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=CC=N3)C4=NON=C4N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(PYRIDIN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Benzodiazole Ring: This can be achieved by cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Pyridine Moiety: The benzodiazole intermediate is then reacted with 2-bromomethylpyridine in the presence of a base such as potassium carbonate to form the desired pyridine-substituted benzodiazole.
Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate with a suitable nitrile oxide precursor to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,5-oxadiazole (furazan) ring undergoes nucleophilic substitution at the 3-amine position. This reactivity is influenced by the electron-withdrawing nature of the oxadiazole and steric effects from adjacent substituents.
| Reaction Type | Conditions | Product/Outcome | Source |
|---|---|---|---|
| Acylation | Acetic anhydride, reflux | N-Acetyl derivative | |
| Alkylation | Alkyl halides, base (K₂CO₃) | N-Alkylated oxadiazole derivatives |
Cyclization and Ring-Opening Reactions
The oxadiazole ring can participate in cycloaddition or ring-opening reactions under acidic/basic conditions. For example:
-
Acid-Catalyzed Hydrolysis : The oxadiazole ring opens in concentrated HCl to form a diamino intermediate, which can re-cyclize into triazole derivatives.
-
Thermal Rearrangement : Heating above 150°C induces rearrangements to form pyrazine or imidazole analogs (observed in structurally related compounds) .
Electrophilic Substitution on Aromatic Rings
The benzimidazole and pyridine rings undergo electrophilic substitution, primarily at activated positions:
-
Benzimidazole C5 Position : Nitration (HNO₃/H₂SO₄) introduces a nitro group, enhancing electron-withdrawing effects .
-
Pyridine N-Oxidation : Reaction with m-CPBA forms a pyridine N-oxide, altering electronic properties.
Metal Coordination and Complexation
The pyridine and benzimidazole nitrogen atoms act as ligands for transition metals (e.g., Pd, Pt, Cu), forming coordination complexes. Such interactions are critical in catalytic applications or modulating biological activity .
| Metal Ion | Coordination Site | Application | Source |
|---|---|---|---|
| Pd(II) | Pyridine N, Benzimidazole N | Cross-coupling catalysis | |
| Cu(II) | Oxadiazole N, Pyridine N | Anticancer activity enhancement |
Biological Activity-Driven Modifications
Derivatives of this compound show kinase-inhibitory activity. Key modifications include:
-
Benzimidazole 5-Substitution : Adding electron-withdrawing groups (e.g., -NO₂, -CF₃) improves potency against p70S6 kinase (Ki <1 nM) .
-
Oxadiazole 3-Amine Functionalization : Converting the amine to a urea or thiourea enhances selectivity against off-target kinases like PKA and ROCK .
Paal-Knorr Reaction at the Amine Group
The primary amine reacts with diketones (e.g., 2,5-hexanedione) in acetic acid to form pyrrole-fused derivatives via the Paal-Knorr mechanism. This reaction is critical for generating bioactive analogs .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2,5-Hexanedione | AcOH, 40–45°C | 4-(2,5-Dimethyl-1H-pyrrol-1-yl) derivative | 78% |
Oxidation and Reduction Reactions
-
Oxidation : The pyridine-methyl group oxidizes to a carboxylic acid using KMnO₄ under acidic conditions.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamino structure, altering electronic properties .
Photochemical Reactions
UV irradiation in the presence of ROS (reactive oxygen species) induces cleavage of the oxadiazole ring, forming nitrile oxides and imidazole fragments. This property is leveraged in prodrug activation studies.
Key Reactivity Trends
-
Electronic Effects : Electron-withdrawing substituents on benzimidazole increase oxadiazole’s electrophilicity, accelerating nucleophilic attacks .
-
Steric Hindrance : The pyridin-2-ylmethyl group restricts access to the benzimidazole N1 position, directing reactions to the oxadiazole or pyridine moieties.
For further experimental details, consult primary literature from PubChem , synthetic protocols in EvitaChem, and kinase-inhibition studies in PubMed .
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing the oxadiazole moiety. Specifically, derivatives similar to 4-[1-(pyridin-2-ylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine have been evaluated for their effectiveness against various pathogenic bacteria.
Case Study: Synthesis and Evaluation
A study synthesized novel 5-(pyridine-2-yl)-1,3,4-oxadiazol-2-amines and assessed their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that several synthesized compounds exhibited significant antibacterial effects, with some achieving low Minimum Inhibitory Concentration (MIC) values, demonstrating their potential as effective antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Benzimidazole derivatives are known for their ability to inhibit cancer cell proliferation.
Case Study: Anticancer Activity
Research focusing on imidazole-containing compounds has shown that they can effectively inhibit various cancer cell lines. The structure of This compound suggests potential interactions with biological targets involved in cancer progression. Preliminary data indicate that such compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the binding interactions of compounds with biological targets.
Insights from Docking Studies
Docking simulations involving This compound have shown promising results in predicting its binding affinity to target proteins associated with bacterial resistance and cancer pathways. These studies provide insights into the mechanism of action and help in optimizing the molecular structure for enhanced efficacy .
Comparative Data Table
Mechanism of Action
The mechanism of action of 4-{1-[(PYRIDIN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares the target compound with structurally similar analogs, focusing on substituents, molecular formulas, and inferred pharmacological properties:
Pharmacological Considerations
- Solubility : Pyridine-containing derivatives may exhibit better aqueous solubility than halogenated analogs due to polar nitrogen atoms.
- Metabolic Stability : Allyl or benzyl groups are prone to oxidative metabolism, whereas pyridine or imidazopyridine rings may resist degradation, prolonging half-life.
- Selectivity : The pyridin-2-ylmethyl group’s planar structure could reduce off-target effects compared to flexible substituents like avanbulinum’s oxoethyl chain.
Biological Activity
The compound 4-[1-(pyridin-2-ylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine is part of a class of organic compounds known for their diverse biological activities. This article provides a detailed overview of its biological activity, including data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound features a benzimidazole core fused with an oxadiazole moiety and a pyridine substituent. Its molecular formula is with a molecular weight of approximately 295.33 g/mol. The presence of these functional groups contributes to its biological properties.
Inhibition of Kinases
Research has demonstrated that derivatives of the oxadiazole-benzimidazole scaffold exhibit potent inhibitory activity against specific kinases. A study reported that compounds containing this scaffold were optimized for their ability to inhibit p70S6 kinase (p70S6K), showing high potency (K(i) < 1 nM) and selectivity against related kinases such as PKA, ROCK, and GSK3 .
| Compound | K(i) (nM) | Selectivity |
|---|---|---|
| This compound | < 1 | >100-fold against PKA |
Anticancer Activity
The compound has shown promising anticancer activity in various cell lines. For example, derivatives have been tested against breast cancer (MCF-7), lung cancer (A549), and melanoma (A375) cell lines. The IC50 values ranged from 0.12 to 2.78 µM, indicating significant efficacy compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 0.15 | Doxorubicin |
| A549 | 0.12 | Doxorubicin |
| A375 | 0.25 | Doxorubicin |
The mechanism by which these compounds exert their biological effects often involves the modulation of signaling pathways associated with cell proliferation and survival. The inhibition of p70S6K is particularly relevant in cancer biology as it plays a critical role in the mTOR signaling pathway, which regulates cell growth and metabolism.
Study on Antimicrobial Activity
In another study, derivatives similar to this compound were evaluated for their antimicrobial properties against Mycobacterium tuberculosis. One derivative exhibited significant activity against monoresistant strains with favorable metabolic stability and bioavailability .
Evaluation of Toxicity
Toxicity assessments are crucial for the development of any new therapeutic agent. Preliminary studies indicated that certain derivatives displayed low toxicity profiles in vitro when tested on non-cancerous human cell lines, suggesting a favorable safety margin for further development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[1-(pyridin-2-ylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine, and what key intermediates are involved?
- The compound can be synthesized via multi-step reactions involving benzimidazole and oxadiazole ring formation. A typical approach involves:
- Step 1 : Condensation of pyridin-2-ylmethylamine with a benzimidazole precursor (e.g., 2-chlorobenzimidazole) under basic conditions (e.g., K₂CO₃) to form the 1-(pyridin-2-ylmethyl)-1H-benzimidazole intermediate .
- Step 2 : Cyclization of the intermediate with a nitrile oxide or nitrile precursor to construct the 1,2,5-oxadiazol-3-amine moiety. Copper(I) catalysts (e.g., CuBr) may enhance yields in heterocyclic coupling reactions .
- Key intermediates : 1-(pyridin-2-ylmethyl)-1H-benzimidazole and 3-amino-1,2,5-oxadiazole derivatives.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- 1H/13C NMR : Focus on peaks corresponding to the pyridylmethyl group (δ ~4.8–5.2 ppm for –CH₂–, δ ~8.3–8.7 ppm for pyridine protons) and oxadiazole NH₂ (δ ~6.5–7.0 ppm, broad) .
- IR Spectroscopy : Confirm NH₂ stretching (~3300 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS-ESI) : Verify the molecular ion [M+H]+ and fragmentation patterns consistent with the fused heterocyclic structure .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of the oxadiazole ring formation?
- Catalyst screening : Test copper(I) salts (CuBr, CuI) or palladium catalysts for cross-coupling steps. Evidence suggests CuBr improves yields in heterocyclic syntheses (e.g., 17.9% yield achieved in a similar oxadiazole synthesis ).
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates, while toluene may reduce side reactions .
- Temperature control : Maintain 35–50°C during cyclization to balance reaction rate and decomposition .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NH₂ proton shifts in NMR)?
- Variable Temperature (VT) NMR : Use VT-NMR to identify dynamic processes (e.g., tautomerism) affecting NH₂ chemical shifts .
- DFT calculations : Compare experimental 13C NMR shifts with computational predictions (B3LYP/6-31G* level) to assign ambiguous signals .
- X-ray crystallography : Resolve structural ambiguities (e.g., bond lengths in oxadiazole rings) via single-crystal analysis (mean C–C bond length: ~1.40 Å) .
Q. How can computational methods predict the compound’s bioactivity or stability?
- Molecular docking : Screen against target proteins (e.g., kinases, DNA topoisomerases) using AutoDock Vina. Prioritize binding affinity scores (<−7.0 kcal/mol) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C for similar benzimidazole-oxadiazole hybrids ).
- ADMET prediction : Use SwissADME to evaluate solubility (LogP ~2.5), permeability (TPSA ~80 Ų), and cytochrome P450 interactions .
Q. What experimental designs are suitable for analyzing structure-activity relationships (SAR) in antimicrobial studies?
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
- SAR variables : Modify substituents on the benzimidazole (e.g., electron-withdrawing groups at C-5) or oxadiazole (e.g., –NO₂ vs. –NH₂) to correlate with activity .
- Mechanistic studies : Perform time-kill assays or β-galactosidase leakage tests to determine bactericidal vs. bacteriostatic effects .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 17.9% vs. 30–40%)?
- Reproducibility checks : Verify purity of starting materials (e.g., 2-chlorobenzimidazole ≥98% by HPLC) and catalyst activity (e.g., CuBr freshness) .
- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization or hydrolysis derivatives) .
- Scale-up adjustments : Optimize stirring rate (>500 rpm) and inert atmosphere (N₂/Ar) to mitigate exothermic side reactions .
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Critical Markers | Reference |
|---|---|---|
| 1H NMR (400 MHz) | δ 8.7 (pyridine H), δ 5.1 (–CH₂–), δ 6.8 (NH₂) | |
| 13C NMR | δ 155.2 (oxadiazole C3), δ 149.5 (pyridine C2) | |
| IR | 3298 cm⁻¹ (NH₂), 1602 cm⁻¹ (C=N) |
Table 2 : Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst | CuBr (0.1 equiv) | +15–20% |
| Temperature | 35–50°C | Prevents decomposition |
| Solvent | DMSO | Enhances solubility |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
